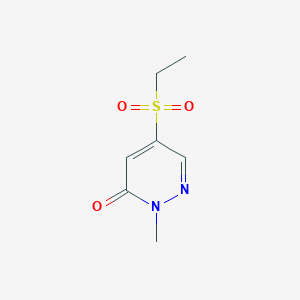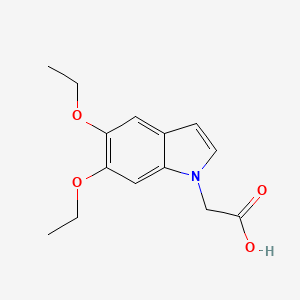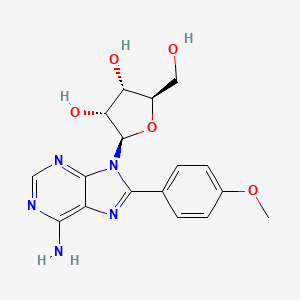
4-Nitro-N-(5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine. The reaction is carried out in boiling ethanol, leading to the formation of the thiadiazole ring . The general reaction scheme can be represented as follows:
Starting Materials: Hydrazonoyl halides and thioamides.
Reaction Conditions: Boiling ethanol with triethylamine as a base.
Product: 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-amino-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiadiazole ring can also interact with enzymes and proteins, inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
Thioamides: Compounds with a sulfur atom in the amide group, known for their antimicrobial properties.
Hydrazonoyl Halides: Precursors used in the synthesis of thiadiazoles.
Uniqueness
4-Nitro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88873-52-3 |
|---|---|
Molekularformel |
C9H6N4O3S2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
4-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C9H6N4O3S2/c14-7(10-8-11-12-9(17)18-8)5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,17)(H,10,11,14) |
InChI-Schlüssel |
IUMWJEARCONOBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=NNC(=S)S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


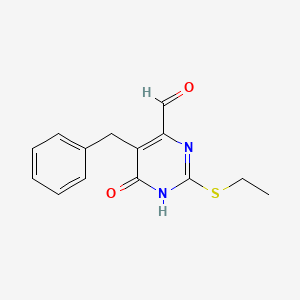

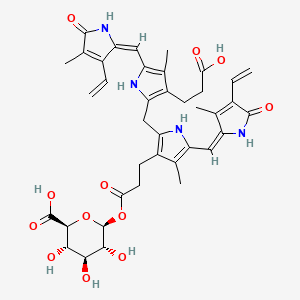
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
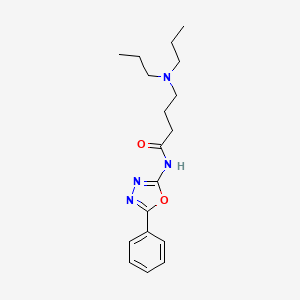
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)

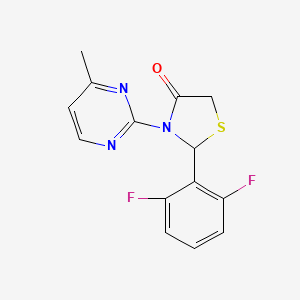
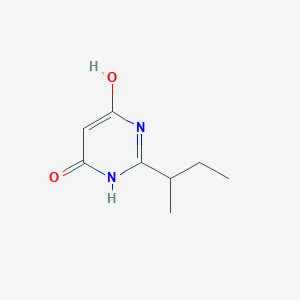
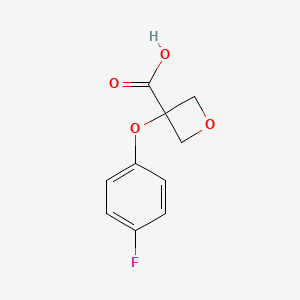
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
